Sodium ethyl formylacetate

説明

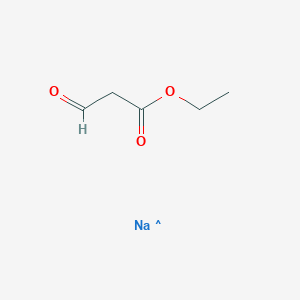

Sodium ethyl formylacetate (CAS: 34780-29-5), also known as ethyl 3-oxopropanoate or ethyl formylacetate sodium salt, is a β-keto ester derivative with the molecular formula C₅H₇O₃Na . It is synthesized via Claisen condensation between ethyl formate and ethyl acetate in the presence of sodium ethoxide, though earlier studies noted challenges in isolating the compound due to competing intermolecular condensation reactions . This compound is widely utilized as a nucleophilic enolate in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrimidines and triazoles . Its sodium salt form enhances reactivity in enolate-mediated reactions, making it a key intermediate in pharmaceutical synthesis (e.g., chloroquine derivatives) .

Structure

3D Structure of Parent

特性

分子式 |

C5H8NaO3 |

|---|---|

分子量 |

139.10 g/mol |

InChI |

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3; |

InChIキー |

VZMFBYNQELBKPM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC=O.[Na] |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis

Sodium ethyl formylacetate serves as a versatile synthon in organic synthesis. It is primarily utilized for the preparation of various derivatives, including:

- Formylation Reactions : this compound is used in the formylation of amines and other nucleophiles. This reaction allows for the introduction of formyl groups into organic molecules, which is crucial for synthesizing aldehydes and ketones .

- Synthesis of Isocytosine : One notable application is in the production of isocytosine through a reaction involving guanidine salts and formylacetic acid. The process simplifies the synthesis by allowing the use of this compound in its crude form, thus avoiding complex purification steps .

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical formulations:

- Precursor for Bioactive Compounds : this compound can be utilized as a precursor for synthesizing various bioactive compounds, including those with therapeutic properties. Its ability to participate in multi-step reactions makes it valuable in drug development processes .

- Gonadotropin-Releasing Hormone Antagonists : Research has indicated that derivatives of this compound may play a role in developing gonadotropin-releasing hormone antagonists, which are significant in treating conditions like endometriosis and uterine fibroids .

Industrial Applications

In addition to its role in synthesis and pharmaceuticals, this compound finds applications in industrial processes:

- Dyes and Pigments : The compound acts as an intermediate in producing various dyes and pigments, contributing to its importance in the chemical industry .

- Herbicides : Recent studies have highlighted its utility in synthesizing herbicides, showcasing its relevance in agricultural chemistry .

Case Study 1: Formylation of Amines

A study explored the use of this compound for the N-formylation of aromatic and cyclic secondary amines using silica-supported catalysts. The results demonstrated high yields of formamide products, emphasizing the effectiveness of this compound as a reagent in such transformations .

Case Study 2: Synthesis of Isocytosine

In a continuous operation process for producing isocytosine, this compound was employed without prior purification. This approach simplified the overall synthesis while maintaining efficiency and product yield, illustrating its practical application in complex chemical processes .

Data Table of Applications

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares sodium ethyl formylacetate with structurally related β-keto esters and sodium carboxylates:

Functionalization and Fluorination

This property is exploited to synthesize fluorinated bioactive molecules, such as α-perfluoroalkylthiolated arylethanones .

Pharmaceutical Relevance

- This compound is critical in synthesizing mediator release inhibitors (e.g., 5-aryl-2-aminotriazolopyrimidines), which exhibit histamine-blocking activity .

- Ethyl malonate and ethyl acetoacetate are more commonly used in non-pharmaceutical applications (e.g., dyes, polymers) due to their lower specificity in drug-target interactions .

Q & A

Q. What are the established laboratory synthesis methods for Sodium ethyl formylacetate, and how can yield and purity be optimized?

this compound (CAS 34780-29-5, C₅H₈O₃) is typically synthesized via Claisen condensation between ethyl formate and ethyl acetate in the presence of a strong base like sodium ethoxide. Key considerations include:

- Stoichiometric control : Ensure one reactant lacks α-hydrogens (e.g., ethyl formate) to avoid self-condensation .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Vacuum distillation or recrystallization from ethanol/water mixtures improves purity.

- Characterization : Confirm identity via ¹H/¹³C NMR (e.g., α-ketoester protons at δ 3.4–3.6 ppm) and IR (C=O stretch at ~1740 cm⁻¹) .

Q. How is this compound characterized spectroscopically, and what analytical discrepancies should researchers anticipate?

Standard characterization includes:

- NMR : Look for formyl protons (δ 8.1–8.3 ppm) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- Mass spectrometry : Molecular ion peak at m/z 132 (C₅H₈O₃⁺).

- Purity checks : HPLC with a C18 column (retention time ~6.2 min in acetonitrile/water). Discrepancies may arise from enol-keto tautomerism, leading to split peaks in NMR. Pre-treating samples with D₂O can mitigate this .

Q. What role does this compound play in nucleoside synthesis, and how is its reactivity controlled?

It serves as a formylating agent in synthesizing pseudoisocytidine (). For example:

- Reacting with sodium hydride generates a sodium enolate, which undergoes formylation with ethyl formate.

- Temperature control (0°C) and anhydrous conditions (DMF solvent) prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in perfluoroalkylthiolation reactions?

In fluorination reactions (e.g., trifluoromethylthiolation), the α-ketoester group activates the β-position for electrophilic attack. Key factors:

- Electrophilic reagents : Use of AgSCF₃ or Cu(SCF₃)₂ under oxidative conditions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Steric hindrance : Bulky ester groups (e.g., ethyl vs. methyl) reduce β-site accessibility. Contradictions in yields may arise from competing enolate pathways, requiring kinetic studies (e.g., Eyring plots) to resolve .

Q. How can computational modeling optimize reaction conditions for this compound in asymmetric catalysis?

DFT calculations (e.g., B3LYP/6-31G*) predict transition state geometries and enantioselectivity. For example:

Q. What strategies reconcile contradictory kinetic data in saponification studies involving this compound?

Discrepancies in rate constants (e.g., Arrhenius parameters) may stem from:

- Impurity effects : Trace acids/bases alter pH, affecting hydrolysis rates.

- Instrumental error : Calibrate conductivity probes or titrators before use.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature, concentration). Replicate experiments ≥3 times to assess reproducibility .

Methodological Guidelines

- Experimental Design : Always include control reactions (e.g., omitting the base) to verify product formation pathways .

- Data Reporting : Tabulate kinetic data (e.g., Table 4 in ) with standard deviations and confidence intervals. Use SI units and IUPAC nomenclature .

- Ethical Compliance : For studies involving hazardous reagents (e.g., NaH), detail safety protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。